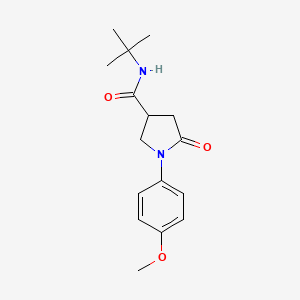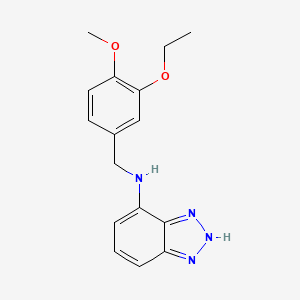
N-(tert-butyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide” is a compound that likely has interest in organic and medicinal chemistry due to its structural components, such as the pyrrolidine ring, which is a common feature in many biologically active molecules. The tert-butyl group contributes to steric hindrance, potentially affecting the molecule's reactivity and solubility, while the methoxyphenyl group could influence the compound’s electronic properties and interaction with biological targets.
Synthesis Analysis
While specific synthesis routes for this compound were not directly found, related research indicates the use of tert-butyl esters in synthetic chemistry for introducing steric bulk and protecting groups in complex molecule synthesis. For instance, synthesis routes involving singlet oxygen reactions with tert-butyl esters of pyrrole carboxylic acids yield substituted pyrroles, hinting at potential pathways for synthesizing similar structures (Wasserman et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and quantum mechanical methods. For closely related compounds, studies have detailed crystal structures, showing how tert-butyl groups and methoxyphenyl rings influence the overall molecular conformation and stability through intramolecular and intermolecular interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of similar compounds reveal their reactivity towards various reagents and conditions. For example, the reaction of tert-butyl ester derivatives with singlet oxygen can lead to peroxidic intermediates, which further react to produce substituted pyrroles, indicating a potential for diverse chemical transformations (Wasserman et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in various environments. Research on similar compounds has shown that tert-butyl groups can significantly impact the solubility and crystalline nature of organic molecules (Mohammat et al., 2008).
properties
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-15(20)11-9-14(19)18(10-11)12-5-7-13(21-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEMLRWSQGOISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)
![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)
![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329816.png)

![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)

![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329856.png)
![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)
![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)